molecular formula C15H23NO B1672304 Faxeladol CAS No. 433265-65-7

Faxeladol

Cat. No.: B1672304
CAS No.: 433265-65-7
M. Wt: 233.35 g/mol
InChI Key: JIRYWFYYBBRJAN-ZFWWWQNUSA-N
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Description

Faxeladol is an opioid analgesic developed by Grünenthal GmbH in the late 1970s. It is chemically related to tramadol and ciramadol. Although it was never marketed for medical use, it was believed to have both analgesic and antidepressant effects due to its action on serotonin and norepinephrine reuptake .

Preparation Methods

The synthetic route for faxeladol involves the reaction of 3-(dimethylaminomethyl)cyclohexylphenol. The preparation method includes the following steps:

    Synthesis of the Intermediate: The intermediate compound is synthesized by reacting cyclohexylphenol with dimethylamine.

    Formation of this compound: The intermediate is then subjected to further reactions to form this compound.

Chemical Reactions Analysis

Faxeladol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Faxeladol exerts its effects through multiple mechanisms:

    Opioid Receptor Agonism: It acts as an agonist at the μ-opioid receptor, leading to analgesic effects.

    Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.

The molecular targets involved include the μ-opioid receptor, serotonin transporter, and norepinephrine transporter .

Comparison with Similar Compounds

Faxeladol is similar to other opioid analgesics such as tramadol, ciramadol, and tapentadol. it is unique in its slightly higher potency compared to tramadol and its higher rate of sudden seizures. This higher seizure rate limited its development and commercialization .

Similar Compounds

This compound’s uniqueness lies in its combined analgesic and antidepressant effects, although its higher seizure risk has limited its practical applications .

Properties

CAS No.

433265-65-7

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol

InChI

InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3/t13-,15-/m0/s1

InChI Key

JIRYWFYYBBRJAN-ZFWWWQNUSA-N

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O

SMILES

CN(C)CC1CCCCC1C2=CC(=CC=C2)O

Canonical SMILES

CN(C)CC1CCCCC1C2=CC(=CC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GCR9905;  GCR 9905;  GCR-9905;  EM-906;  EM 906;  EM906;  GRT-TA300;  GRTA9906;  GRTA-9906;  GRTA 9906;  GRTA0009906;  GRTA-0009906; GRTA 0009906; Faxeladol

Origin of Product

United States

Synthesis routes and methods

Procedure details

125 g (440 mmole) of the precursor 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethaneamine and 500 ml of hydrobromic acid (47%, in water) were introduced together into a single necked flask and stirred under reflux for 2 hours using a magnetic stirrer. After conclusion of the reaction, the hydrogen bromide was distilled off by applying a vacuum (water-jet pump). The distillation residue was added to 250 ml water, and the suspension was covered with a layer of 1000 ml ethyl acetate. The pH of the reaction mixture was adjusted to pH 8 with aqueous sodium-hydroxide solution (c=32% w/w), accompanied by cooling of the reaction mixture with ice. Organic and aqueous phases were separated, the aqueous phase was extracted three times with 350 ml portions of ethyl acetate. In the process, the pH value was monitored and maintained at a value of at least pH 8 using aqueous sodium-hydroxide solution (c=32% w/w). The mixture was extracted two more times with 150 ml portions of ethyl acetate, and the organic phase was dried with MgSO4. The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar). The yield of crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol amounted to 101 g. The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone and stirred until the light-brown material solidified. Subsequently the material was filtered out by suction and washed with a little diethyl ether. The yield amounted to 48%, relative to the quantity of crude product employed.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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